(+/-)-4-O-Ethyl albuterol
Description
Contextualization as a Salbutamol-Related Chemical Impurity
(+/-)-4-O-Ethyl albuterol, also known by synonyms such as 2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol and Salbutamol (B1663637) Impurity O, is an impurity that can arise during the commercial manufacturing of salbutamol. clearsynth.comsynthinkchemicals.com Salbutamol, a short-acting and selective beta2-adrenergic receptor agonist, is a critical medication for managing asthma and chronic obstructive pulmonary disease (COPD). daicelpharmastandards.comnih.gov
The presence of impurities in active pharmaceutical ingredients (APIs) like salbutamol is a critical concern for drug quality, safety, and efficacy. csfarmacie.cznih.gov Impurities can originate from various sources, including the synthesis process, degradation of the drug substance, or interaction with packaging materials. nih.gov In the case of salbutamol, several related compounds have been identified, with this compound being a significant one. daicelpharmastandards.comsynzeal.com Another related compound is Salbutamol USP Related Compound F, also known as Salbutamol Ethyl Ether. chemicea.comsynzeal.com
Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, and heat, are instrumental in identifying potential degradation products and establishing the stability of the molecule. csfarmacie.czscilit.comajprd.com These studies help in understanding the degradation pathways and developing analytical methods to detect and quantify impurities like this compound. eijppr.comnih.gov
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol; Salbutamol Impurity O | 2387728-91-6 | C15H25NO3 | 267.37 |
| Salbutamol | Albuterol | 18559-94-9 | C13H21NO3 | 239.3 |
| Salbutamol USP Related Compound F | Salbutamol Ethyl Ether; Albuterol RC F | 1221742-55-7 | C15H25NO3 | 267.4 |
| Salbutamol EP Impurity F | Albuterol Related Compound E; Salbutamol Dimer Ether | 147663-30-7 | C26H40N2O5 | 460.61 |
Significance in Pharmaceutical Impurity Profiling and Control
The identification, quantification, and control of impurities are fundamental aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of drug products. csfarmacie.cznih.gov Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish strict limits for impurities in APIs and finished drug products. nih.govalfa-chemistry.com For salbutamol, the EP specifies limits for various impurities, often in the range of 0.1% to 0.5%, to guarantee the final product's purity. alfa-chemistry.com
This compound serves as a crucial reference standard in the analytical procedures used for impurity profiling of salbutamol. clearsynth.comsynzeal.com The availability of well-characterized impurity standards is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). synzeal.comnih.govajrconline.orgauctoresonline.orgjapsonline.com These methods are employed for the routine quality control of salbutamol, ensuring that the levels of impurities remain within the acceptable limits. clearsynth.comsynzeal.com
The process of method validation, as per International Council for Harmonisation (ICH) guidelines, demonstrates that an analytical procedure is suitable for its intended purpose. japsonline.comjrespharm.comresearchgate.net This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. scilit.comjrespharm.comresearchgate.net The use of this compound as a reference standard is integral to these validation studies. clearsynth.comsynzeal.com
| Technique | Description | Application in Salbutamol Analysis |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. ajrconline.orgauctoresonline.org | Widely used for the determination of salbutamol and its impurities, including in stability studies and routine quality control. csfarmacie.czeijppr.comnih.govjrespharm.comresearchgate.net |
| Supercritical Fluid Chromatography (SFC) | A form of normal phase chromatography that uses a supercritical fluid as the mobile phase. nih.gov | Demonstrated as a faster alternative to the EP's HPLC method for the determination of salbutamol impurities. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov | Used for the detection, quantitation, and characterization of impurities in pharmaceuticals. nih.gov |
Position within the Broader Research Landscape of β2-Adrenergic Agonist Analogues
This compound is an analogue of salbutamol, a member of the β2-adrenergic agonist class of drugs. nih.gov These drugs act by stimulating β2-adrenergic receptors, which are predominantly found on the smooth muscle of the airways. nih.govnih.gov This stimulation leads to the relaxation of these muscles, resulting in bronchodilation. nih.gov
The study of β2-adrenergic agonist analogues, including impurities like this compound, contributes to a deeper understanding of the structure-activity relationships (SAR) within this drug class. researchgate.net SAR studies explore how modifications to the chemical structure of a compound affect its biological activity. Research in this area has led to the development of long-acting β2-agonists (LABAs), such as salmeterol (B1361061) and formoterol, which offer a longer duration of action compared to short-acting β2-agonists (SABAs) like salbutamol. nih.govfrontiersin.org
While this compound is primarily considered an impurity, its structural similarity to salbutamol places it within the broader landscape of research into new β2-adrenergic agonists. The synthesis and characterization of such analogues are essential for discovering new therapeutic agents with improved properties, such as enhanced selectivity and longer duration of action. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H25NO3/c1-5-19-14-7-6-11(8-12(14)10-17)13(18)9-16-15(2,3)4/h6-8,13,16-18H,5,9-10H2,1-4H3 |
InChI Key |
JQDGYVDWHJOFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CNC(C)(C)C)O)CO |
Origin of Product |
United States |
Chemical Synthesis and Derivation Pathways of +/ 4 O Ethyl Albuterol
Methodologies for Chemical Synthesis of (+/-)-4-O-Ethyl Albuterol
The synthesis of this compound is primarily of interest in the context of its role as a reference standard for impurity analysis in salbutamol (B1663637) drug products. Its intentional synthesis is not for therapeutic purposes but to aid in its identification and quantification during quality control procedures.
Synthetic Routes from Salbutamol or Albuterol Precursors
The primary route for the formation of this compound involves the direct ethylation of the phenolic hydroxyl group of salbutamol. Research has shown that the formation of salbutamol ethyl ethers can occur in ethanolic solutions, particularly under acidic conditions. researchgate.net This suggests a synthetic pathway where salbutamol is treated with an ethylating agent in a suitable solvent.
A plausible laboratory synthesis would, therefore, involve the reaction of salbutamol with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. The choice of solvent and reaction conditions would be critical to favor the O-ethylation at the 4-position over other potential side reactions.
Identification of Key Reaction Steps and Conditions
The key reaction step is the Williamson ether synthesis, a well-established method for forming ethers. The critical parameters influencing this synthesis are:
Base: A suitable base is required to deprotonate the phenolic hydroxyl group of salbutamol. The pKa of the phenolic hydroxyl group in salbutamol is approximately 9.3, indicating that a moderately strong base would be effective.
Ethylating Agent: Common ethylating agents like ethyl iodide, ethyl bromide, or diethyl sulfate can be used.
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), would be appropriate to dissolve the reactants and facilitate the SN2 reaction.
Temperature: The reaction may require heating to proceed at a reasonable rate, although excessive heat could lead to the formation of degradation products.
A study on the degradation of salbutamol in ethanolic solutions indicated that the formation of ethyl ethers is favored in acidic conditions, suggesting an acid-catalyzed dehydration mechanism. researchgate.net This presents an alternative pathway where ethanol (B145695) itself can act as the ethylating agent in the presence of a strong acid.
Mechanisms of Impurity Formation in Salbutamol Manufacturing Processes
The presence of this compound as an impurity in salbutamol is a consequence of specific conditions encountered during the manufacturing process or upon storage.
Degradation Pathways Leading to this compound Formation
Forced degradation studies of salbutamol have provided insights into the pathways that can lead to the formation of various impurities. The formation of this compound is a prime example of a degradation product formed under specific stress conditions.
A significant degradation pathway involves the reaction of salbutamol with ethanol, which is often used as a solvent in the final stages of purification or in liquid formulations. researchgate.net Under acidic pH, the phenolic hydroxyl group of salbutamol can be protonated, making it a better leaving group. A subsequent nucleophilic attack by ethanol would lead to the formation of the 4-O-ethyl ether. The molecular weight of this ether is 267 Da, which is 28 units higher than that of salbutamol, consistent with the addition of an ethyl group and the elimination of a water molecule. researchgate.net
Process-Related Factors Influencing Impurity Generation
Several factors during the manufacturing and storage of salbutamol can influence the generation of this compound:
Presence of Ethanol: The use of ethanol as a solvent or co-solvent is a primary factor. researchgate.net
pH of the Medium: Acidic conditions have been shown to promote the formation of ethyl ethers of salbutamol. researchgate.net Therefore, maintaining a neutral or slightly alkaline pH during processing and in final formulations is crucial to minimize the formation of this impurity.
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including the formation of ethers. csfarmacie.cz
Storage Conditions: Long-term storage of salbutamol formulations containing ethanol, especially if exposed to temperature fluctuations or acidic environments, can lead to an increase in the level of this compound.
The following table summarizes the findings from degradation studies of salbutamol under various stress conditions.
| Stress Condition | Outcome | Reference |
| Alkaline Hydrolysis (0.1 M NaOH) | Degradation observed | csfarmacie.cz |
| Acidic Hydrolysis (0.1 M HCl) | Degradation observed | csfarmacie.cz |
| Oxidation (3% H2O2) | Degradation observed | csfarmacie.cz |
| Thermal (100 °C) | Degradation observed | csfarmacie.cz |
| Ethanolic Solution (acidic pH) | Formation of salbutamol ethyl ethers | researchgate.net |
Enantioselective Synthesis and Chiral Resolution Considerations for the Racemic Mixture
Salbutamol is a chiral molecule, and its therapeutic activity resides primarily in the (R)-enantiomer. Consequently, the impurity this compound also exists as a racemic mixture of (R)- and (S)-enantiomers.
While there is no specific literature detailing the enantioselective synthesis of this compound, the principles of asymmetric synthesis developed for salbutamol could theoretically be adapted. ic.ac.uk This would involve using a chiral starting material or a chiral catalyst to introduce the stereocenter at the carbinol group.
More relevant to its role as an impurity is the consideration of its chiral resolution. The separation of the enantiomers of this compound is important for understanding if one enantiomer is formed preferentially or if they have different toxicological profiles.
Several techniques have been successfully employed for the enantiomeric separation of salbutamol and its related impurities, which could be applied to resolve the racemic mixture of this compound:
Capillary Electrophoresis (CE): This technique, using cyclodextrins as chiral selectors, has been shown to resolve the enantiomers of salbutamol and its impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of enantiomers. A suitable chiral column could be developed to separate (R)- and (S)-4-O-Ethyl albuterol.
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. researchgate.net
The development of such chiral separation methods is essential for the comprehensive characterization of this impurity and to ensure the safety and efficacy of salbutamol drug products.
Advanced Analytical Methodologies for the Characterization and Quantification of +/ 4 O Ethyl Albuterol
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating (+/-)-4-O-Ethyl albuterol from the active pharmaceutical ingredient (API) and other related substances. The choice of technique depends on the specific analytical goal, such as routine quality control, impurity profiling, or enantiomeric purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) methods are particularly well-suited for separating polar compounds like albuterol and its derivatives.
Method development for this compound often involves optimizing several key parameters to achieve adequate resolution from albuterol and other impurities. A simple, sensitive, and specific RP-HPLC method can be developed for the quantification of related impurities of albuterol, including its ethylated form. synthinkchemicals.com The chromatographic separation typically employs a gradient elution to resolve all compounds effectively. synthinkchemicals.com
Key considerations for method development include the choice of stationary phase, mobile phase composition, and detector settings. C8 and C18 columns are commonly used, providing the necessary hydrophobic interaction for separation. synthinkchemicals.comveeprho.com The mobile phase often consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). synthinkchemicals.comsigmaaldrich.com The use of an ion-pairing reagent, such as sodium heptanesulfonate, can be incorporated to improve the retention and peak shape of basic compounds like this compound. synthinkchemicals.com Detection is typically performed using a photodiode array (PDA) detector at a wavelength around 210-276 nm. synthinkchemicals.comjfda-online.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil C8-3 (250mm x 4.6mm, 5µm) | synthinkchemicals.com |
| Mobile Phase A | 2.5g KH₂PO₄ and 2.87g sodium heptanesulfonate per liter of water, pH 4.0 with H₃PO₄ | synthinkchemicals.com |
| Mobile Phase B | Acetonitrile | synthinkchemicals.com |
| Flow Rate | 1.0 mL/min | synthinkchemicals.com |
| Detection | UV at 210 nm | synthinkchemicals.com |
| Column | Hibar HR Purospher STAR RP-18 (250 mm × 4.6 mm, 5 μm) | sigmaaldrich.com |
| Mobile Phase | Phosphate buffer (10 mM KH₂PO₄) and Acetonitrile (60:40 v/v) | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detection | UV at 225 nm | sigmaaldrich.com |
Gas Chromatography (GC) Applications for Volatile Derivatives
Due to its low volatility and polar nature, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com This process modifies the functional groups (hydroxyl and secondary amine) that would otherwise cause poor chromatographic performance. sigmaaldrich.comnih.gov
The most common derivatization technique for beta-agonists is silylation. unina.it This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) derivatives. nih.govunina.it The hydroxyl and amine hydrogens are replaced by non-polar TMS groups, significantly increasing the compound's volatility. nih.gov
The derivatization procedure must be carefully optimized, including the choice of reagent, solvent, reaction time, and temperature, to ensure a complete and reproducible reaction. unina.it Once derivatized, the compound can be readily analyzed by GC coupled with a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for enhanced specificity and sensitivity. unina.it
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | unina.it |
| Solvent | Ethyl acetate | unina.it |
| Reaction Conditions | 60°C for 30 minutes | unina.it |
| GC Column | HP5MS (30 m x 0.25 mm, 0.25 µm) | cleanchemlab.com |
| Carrier Gas | Helium | cleanchemlab.com |
| Injector Temperature | 250°C | cleanchemlab.com |
| Detection | Mass Spectrometry (MS) | unina.it |
Supercritical Fluid Chromatography (SFC) for Impurity Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the analysis of pharmaceutical impurities. brjac.com.br SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers benefits such as faster analysis times and reduced organic solvent consumption. brjac.com.brcleanchemlab.com
For the impurity profiling of salbutamol (B1663637) and its related substances like this compound, SFC provides excellent resolving power. brjac.com.br The separation is achieved by carefully selecting the stationary phase and optimizing the mobile phase composition (CO₂ and an organic co-solvent, such as methanol), temperature, and backpressure. sigmaaldrich.com This technique has been shown to achieve the separation of salbutamol and its related impurities in a significantly shorter time—around 7 minutes—compared to the 50 minutes required by some conventional HPLC methods. brjac.com.br
The development of an SFC method often begins with screening various stationary phases to find the most selective one, followed by optimization using a design of experiments (DoE) approach to identify the most robust analytical conditions. brjac.com.br
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
This compound is a racemic mixture, containing two enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are crucial. Chiral chromatography is the most effective technique for this purpose.
The direct separation of albuterol enantiomers, and by extension those of this compound, is typically achieved using HPLC with a chiral stationary phase (CSP). unina.it Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) and macrocyclic glycopeptide antibiotic-based columns (e.g., vancomycin (B549263) or teicoplanin) have proven to be highly effective. unina.itnih.gov For albuterol, a vancomycin-based Chirobiotic V column has been identified as a convenient choice. unina.it
The mobile phase composition is systematically studied to achieve optimal enantioseparation. unina.it A polar organic mobile phase, such as methanol containing small amounts of acidic and basic modifiers (e.g., formic acid and ammonium (B1175870) formate), is often employed. synzeal.com This approach allows for the baseline resolution of the (R)- and (S)-isomers, enabling accurate purity assessment. synzeal.com
Spectroscopic and Spectrometric Identification
While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are essential for their conclusive identification and structural elucidation.
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like LC or GC (LC-MS or GC-MS), is an indispensable tool for the analysis of this compound. It provides molecular weight information and structural details through fragmentation analysis, enabling unambiguous identification even at trace levels.
In LC-MS/MS systems, electrospray ionization (ESI) is commonly used to generate ions of the analyte, which are then analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). veeprho.com By operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, the instrument can selectively detect and quantify the target compound with very high sensitivity and specificity. veeprho.com For structural elucidation, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the parent ion and its fragments.
The fragmentation pattern is key to confirming the structure. For this compound, characteristic fragments would arise from the cleavage of the side chain, such as the loss of the tert-butyl group and water. This detailed structural information is vital for distinguishing it from other related impurities.
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | veeprho.com |
| Mass Analyzer | Triple Quadrupole | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | veeprho.com |
| Parent Ion (m/z) for Albuterol | 240.2 | veeprho.com |
| Fragment Ion (m/z) for Albuterol | 148.4 | veeprho.com |
Note: The specific m/z values for this compound (MW: 267.37) would differ from albuterol but would be determined using the same principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure by providing detailed information about the chemical environment of each atom.
Similarly, ¹³C NMR spectroscopy provides a unique signal for each carbon atom in a distinct chemical environment. The spectrum for this compound would show specific resonances for the carbons of the ethyl group, the aromatic ring (with distinct shifts for the substituted and unsubstituted carbons), the hydroxymethyl group, the chiral carbon bearing the hydroxyl group, the carbon adjacent to the nitrogen, and the carbons of the tert-butyl group.
While specific, publicly available, detailed research findings with complete spectral assignments for this compound are limited, a hypothetical ¹H NMR data table based on established chemical shift principles is presented below.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | 6.8 - 7.3 | m | - |
| -CH(OH)- | 4.6 - 4.8 | dd | - |
| -CH₂-N- | 2.7 - 3.0 | m | - |
| -O-CH₂-CH₃ | 3.9 - 4.1 | q | 7.0 |
| -O-CH₂-CH₃ | 1.3 - 1.5 | t | 7.0 |
| -C(CH₃)₃ | 1.0 - 1.2 | s | - |
| Ar-CH₂OH | 4.5 - 4.7 | s | - |
| -OH, -NH | Variable | br s | - |
| This data is illustrative and based on general principles of NMR spectroscopy. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information for the characterization of this compound.
IR Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol and the N-H stretch of the secondary amine, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-O stretching of the ether and alcohol groups would likely be found in the 1000-1300 cm⁻¹ region.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The ethylation of the phenolic hydroxyl group at the 4-position would be expected to cause a slight shift in the absorption maxima (λmax) compared to albuterol. The UV-Vis spectrum would likely show absorption bands characteristic of a substituted benzene (B151609) ring.
| Spectroscopic Technique | Expected Characteristic Absorptions |
| Infrared (IR) | ~3300 cm⁻¹ (O-H, N-H stretching), ~2960 cm⁻¹ (aliphatic C-H stretching), ~1610, 1500 cm⁻¹ (aromatic C=C stretching), ~1250 cm⁻¹ (aryl-alkyl ether C-O stretching) |
| Ultraviolet-Visible (UV-Vis) | λmax around 225 nm and 275 nm, characteristic of the substituted aromatic system. |
| This data is illustrative and based on general spectroscopic principles. |
Method Development and Validation Strategies for Impurity Analysis
The development and validation of analytical methods for the quantification of impurities like this compound are critical for ensuring the quality of albuterol drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Robustness and Reproducibility in Quantification of this compound
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as:
pH of the mobile phase
Column temperature
Flow rate
Mobile phase composition (e.g., percentage of organic solvent)
The method is considered robust if the results for the quantification of this compound remain within acceptable limits despite these small changes.
Reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. This is assessed through inter-laboratory studies where different analysts in different labs test the same sample using the same method. The precision, typically expressed as the relative standard deviation (RSD), of the results is then compared.
| Validation Parameter | Typical Acceptance Criteria for Impurity Method |
| Specificity | Baseline resolution between this compound and other components. |
| Robustness | %RSD of results should be within predefined limits (e.g., <5%) upon variation of method parameters. |
| Reproducibility | Inter-laboratory %RSD should be within acceptable limits. |
Detection and Quantification Limits for Impurity Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For an impurity like this compound, it is crucial to have a method with a sufficiently low LOQ to be able to control its presence at levels stipulated by regulatory guidelines (e.g., ICH Q3A/B). The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with a common approach being an S/N of 3:1 for LOD and 10:1 for LOQ.
| Parameter | Typical Value for a Salbutamol Impurity |
| Limit of Detection (LOD) | 0.01% - 0.05% with respect to the active pharmaceutical ingredient (API) concentration |
| Limit of Quantification (LOQ) | 0.05% - 0.15% with respect to the API concentration |
| These values are representative and can vary depending on the specific method and instrumentation. |
Application of Stable Isotope Labeled Analogues in Analytical Research
Stable isotope-labeled (SIL) analogues are powerful tools in analytical research, particularly in quantitative mass spectrometry-based methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). For the analysis of this compound, a deuterated analogue such as This compound-d5 serves as an ideal internal standard.
The use of a SIL internal standard is the gold standard for quantitative bioanalysis and impurity determination. Because the SIL internal standard has nearly identical physicochemical properties to the analyte of interest, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
In a typical workflow, a known amount of this compound-d5 would be added to the sample containing the unknown amount of this compound. The ratio of the mass spectrometric response of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of the impurity in the sample. This isotope dilution mass spectrometry (IDMS) approach provides the highest level of accuracy in quantitative analysis.
Metabolic and Biotransformation Studies of +/ 4 O Ethyl Albuterol Preclinical/in Vitro Focus
Phase I Metabolic Pathways and Enzymatic Transformations
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, preparing the compound for Phase II conjugation or direct excretion. For (+/-)-4-O-Ethyl albuterol, the primary anticipated Phase I metabolic pathway is O-dealkylation . This reaction would involve the removal of the ethyl group from the phenolic oxygen, yielding albuterol as the primary metabolite. This process is a common metabolic route for xenobiotics containing alkoxy groups.
Other potential, likely minor, Phase I pathways for the parent compound, albuterol, include oxidative deamination. drugbank.comnih.gov It is plausible that this compound could also undergo similar minor oxidative transformations on its side chain. However, the O-dealkylation to form albuterol is expected to be the most significant initial metabolic step.
In Vitro Biotransformation Studies Utilizing Cellular and Subcellular Models
To investigate the metabolism of this compound, standard in vitro models would be employed. These models are crucial for elucidating metabolic pathways and identifying the enzymes involved in a preclinical setting.
Liver Microsomes: Human liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism, including O-dealkylation. Incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH would be the initial step to confirm the hypothesized O-dealkylation pathway.
Hepatocytes: Primary human hepatocytes or human hepatoma cell lines, such as HepG2, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. nih.gov Co-incubation of this compound with hepatocytes would allow for the study of the initial O-dealkylation and any subsequent conjugation of the resulting albuterol metabolite. Studies on albuterol have successfully used HepG2 cells to demonstrate its stereoselective sulfation. nih.gov
Recombinant Enzymes: To pinpoint the specific CYP isoforms responsible for the O-dealkylation of this compound, recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells) would be utilized. This would involve incubating the compound with a panel of individual CYP enzymes to identify which ones catalyze the reaction.
Identification and Characterization of Putative Metabolites of this compound
Based on the predicted metabolic pathways, several putative metabolites of this compound can be proposed. The identification and characterization of these metabolites would typically be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
The primary metabolite expected from the Phase I O-dealkylation of this compound is albuterol itself. Following its formation, albuterol would then be susceptible to the well-established metabolic pathways of the parent drug. The major metabolite of albuterol in humans is its 4'-O-sulfate ester, a product of Phase II conjugation. nih.gov Therefore, the major downstream metabolite of this compound is predicted to be albuterol-4'-O-sulfate. Minor metabolites could arise from glucuronide conjugation of albuterol. drugbank.commdpi.com
Table 1: Putative Metabolites of this compound
| Putative Metabolite | Metabolic Pathway |
| Albuterol | Phase I (O-dealkylation) |
| Albuterol-4'-O-sulfate | Phase II (Sulfation of albuterol) |
| Albuterol Glucuronide | Phase II (Glucuronidation of albuterol) |
Elucidation of Enzyme Systems Involved in this compound Metabolism
The elucidation of the specific enzyme systems involved in the metabolism of this compound would follow from the in vitro studies outlined in section 4.2.
Cytochrome P450 (CYP) Enzymes: The initial and rate-limiting step in the metabolism of this compound is predicted to be O-dealkylation, a reaction commonly catalyzed by CYP enzymes. While the specific isoforms are unknown for this compound, studies on similar structures and the general role of CYPs in drug metabolism suggest their involvement. In silico predictions for the parent compound, salbutamol (B1663637), suggest the involvement of CYP2C19 and CYP2D6 in its Phase I metabolism. nih.gov It is plausible that these or other major drug-metabolizing CYPs like CYP3A4 could be involved in the O-dealkylation of the ethyl ether.
UDP-Glucuronosyltransferases (UGTs): To a lesser extent, UGTs may be involved in the conjugation of the albuterol formed from the initial dealkylation, leading to the formation of albuterol glucuronide. mdpi.com
Regulatory Science and Quality Control Implications of +/ 4 O Ethyl Albuterol
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurity Control
The control of impurities in new drug products is rigorously detailed in the guidelines established by the International Conference on Harmonisation (ICH). Specifically, the ICH Q3B(R2) guideline provides a framework for addressing degradation products like (+/-)-4-O-Ethyl albuterol. europa.eu
The core principle of the ICH guidelines is to set thresholds for the reporting, identification, and qualification of impurities. nih.gov These thresholds are based on the maximum daily dose (MDD) of the drug substance.
Reporting Threshold: This is the level above which a degradation product must be reported in a regulatory submission. For a drug with a maximum daily dose of up to 2 grams, this threshold is typically 0.1% of the active pharmaceutical ingredient (API). nih.goviajps.com
Identification Threshold: This is the level at which the structure of the impurity must be determined. For a drug with an MDD of less than 2 g/day , any impurity present at a level of 0.1% or 1 mg per day intake (whichever is lower) must be identified. iajps.com
Qualification Threshold: This is the limit above which an impurity must be qualified, meaning data must be gathered to establish its biological safety. The qualification threshold is higher than the identification threshold and depends on the MDD.
Pharmaceutical manufacturers must develop and validate analytical procedures, such as High-Performance Liquid Chromatography (HPLC), that are sensitive and specific enough to detect and quantify this compound at or below these ICH-stipulated thresholds. nih.govresearchgate.net The validation of these methods as per ICH guidelines demonstrates that they are accurate, precise, and specific for their intended purpose, which includes quantifying related impurities in the drug product. nih.govjapsonline.com
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.1% | 0.1% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.05% | 0.05% | 0.05% |
Strategies for Impurity Thresholds and Specification Setting in Pharmaceutical Development
Setting specifications for impurities like this compound is a critical step in pharmaceutical development, guided by the ICH framework and knowledge of the manufacturing process and degradation pathways. europa.eujcchems.com The specification for the drug product will include a list of expected degradation products and their acceptance criteria. europa.eu
Strategies for setting these thresholds involve:
Process Understanding: Identifying the potential for this compound formation during the synthesis of the drug substance and the manufacturing of the drug product. For instance, the use of ethanol (B145695) as a co-solvent in certain albuterol formulations can lead to the formation of ethyl ether degradation products through an acid-catalyzed dehydration mechanism. nih.govresearchgate.net
Forced Degradation Studies: Subjecting the drug substance and product to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and understand degradation pathways. csfarmacie.czscielo.br This helps in developing stability-indicating analytical methods that can separate the active ingredient from all potential impurities. scielo.br
Analytical Method Capability: The limits of detection (LOD) and quantitation (LOQ) of the analytical method must be below the ICH reporting threshold to ensure that any significant impurity is captured. researchgate.netnih.gov
The final specification for this compound in a drug product is based on data from batches manufactured by the commercial process and stability studies, ensuring that the level is consistently below the qualified limit. rroij.comfda.gov
| Parameter | Reported Value/Range | Significance |
|---|---|---|
| Limit of Detection (LOD) | 0.01% - 0.21% of assay concentration | The lowest amount of an impurity that can be detected. nih.gov |
| Limit of Quantitation (LOQ) | 0.42 µg/ml (for Salbutamol) | The lowest amount of an impurity that can be accurately quantified. japsonline.com |
| Linearity Range (Impurities) | 0.05% - 0.5% | The range over which the method provides results proportional to the impurity concentration. nih.gov |
Impact of this compound on Pharmaceutical Formulation Stability
The formation of this compound is a stability concern, particularly for liquid albuterol formulations that contain ethanol as a co-solvent, such as those for metered-dose inhalers (MDIs). nih.govnih.gov Research has shown that salbutamol (B1663637) can degrade in ethanolic solutions to form ethyl ethers. nih.govresearchgate.net
The key factors influencing the formation of this impurity include:
Presence of Ethanol: Ethanol can react with the albuterol molecule, leading to the formation of the ethyl ether. nih.gov
pH of the Formulation: The degradation of albuterol in ethanolic solutions is often acid-catalyzed. Studies have shown that a more acidic pH can drive the formation of ethyl ethers. nih.govresearchgate.net Conversely, maintaining the pH in a more stable range, such as pH 6, can minimize degradation and racemization. jst.go.jp
Storage Conditions: Elevated temperatures can accelerate degradation reactions, leading to an increased formation of this compound and other degradation products over time. google.com
Therefore, controlling the formulation's pH and excipient composition, as well as defining appropriate storage conditions, are critical strategies to ensure the stability of the albuterol formulation and limit the formation of this compound to within the accepted specification throughout the product's shelf-life. fda.govjst.go.jp Stability-indicating methods are employed to monitor the levels of this and other impurities during formal stability studies. nih.gov
Computational and Theoretical Studies of +/ 4 O Ethyl Albuterol
Quantum Chemical Calculations for Predicting Reactivity and Degradation Pathways
Quantum chemical calculations provide a powerful tool for understanding the electronic structure, reactivity, and potential degradation pathways of molecules. Although specific quantum chemical studies on (+/-)-4-O-Ethyl albuterol are not readily found, research on the parent molecule, salbutamol (B1663637), offers a foundation for understanding its reactivity.
A computational study utilizing Density Functional Theory (DFT) and Hartree-Fock (HF) methods has been conducted to determine the reactivity of salbutamol. researchgate.net Such calculations can determine various molecular properties that are indicative of reactivity.
Table 1: Selected Calculated Properties of Salbutamol
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -0.2107 eV | B3LYP/6-31++G(d,p) |
| LUMO Energy | -0.03149 eV | B3LYP/6-31++G(d,p) |
| Energy Gap (HOMO-LUMO) | 0.17921 eV | B3LYP/6-31++G(d,p) |
| Dipole Moment | 3.518 Debye | B3LYP/6-31++G(d,p) |
Data sourced from a computational study on salbutamol. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between them is an indicator of chemical reactivity. researchgate.net
The formation of this compound is believed to occur as a degradation product of salbutamol in the presence of ethanol (B145695). An experimental study on the degradation of salbutamol in ethanolic solutions identified the formation of two structural isomers of salbutamol ethyl ether, which have the same molecular weight as this compound (267 Da). nih.gov A plausible mechanism proposed for this degradation is the acid-catalyzed dehydration of alcohols. nih.gov
In Silico Approaches for Predicting Impurity Formation Mechanisms
In silico, or computational, approaches are instrumental in predicting the formation of impurities in pharmaceutical products. These methods can range from expert systems based on known chemical reactions to more sophisticated quantum mechanical modeling.
The primary in silico insight into the formation of this compound comes from the proposed degradation pathway of salbutamol in ethanolic solutions. nih.gov The formation of salbutamol ethyl ethers is significantly influenced by the pH and the concentration of ethanol. nih.gov Higher degradation levels are observed in acidic solutions, and the levels of the mono-ethyl ethers reach a maximum at an ethanol concentration of approximately 20%. nih.gov
A plausible mechanism for the formation of this compound is an acid-catalyzed nucleophilic substitution reaction. The steps of this proposed mechanism are as follows:
Protonation: In an acidic environment, a proton (H+) adds to the phenolic hydroxyl group of salbutamol, forming a good leaving group (water).
Nucleophilic Attack: An ethanol molecule acts as a nucleophile and attacks the carbon atom to which the protonated hydroxyl group is attached.
Deprotonation: The resulting intermediate is deprotonated to yield the final ether product, this compound.
This proposed mechanism is consistent with an SN2 (bimolecular nucleophilic substitution) type reaction. researchgate.net In silico tools could be used to model this reaction pathway, calculate the activation energies for each step, and thus predict the likelihood of impurity formation under various conditions. Such simulations would be invaluable for risk assessment and for defining control strategies in the manufacturing and storage of salbutamol-containing products, especially those formulated with ethanol. However, specific in silico studies predicting the formation of this compound are not currently available in the literature.
Advanced Research Perspectives and Future Directions
Development of Novel and Greener Synthetic Approaches for Reference Standards
The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs). The synthesis of standards like (+/-)-4-O-Ethyl albuterol is a critical activity in pharmaceutical quality control. Future research is increasingly focused on developing synthetic routes that are not only efficient but also environmentally sustainable, aligning with the principles of green chemistry.
Traditional synthetic methods for pharmaceutical reference standards often involve multiple steps, the use of hazardous reagents, and the generation of significant chemical waste. Green chemistry offers a transformative framework to mitigate these issues. jocpr.com Key strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing conventional organic solvents like dichloromethane and acetonitrile (B52724) with safer, bio-based alternatives such as glycerol, ethanol (B145695), or even water can drastically reduce the environmental footprint of the synthesis. jocpr.commdpi.com Supercritical CO2 has also emerged as a valuable green solvent due to its low toxicity and ease of removal. jocpr.com
Catalysis and Biocatalysis: Shifting from stoichiometric reagents to catalytic methods improves atom economy and reduces waste. ispe.org Biocatalysis, using enzymes, offers high selectivity under mild reaction conditions, which is particularly advantageous for creating specific chemical structures while minimizing by-product formation. mdpi.comijpsjournal.com
Energy-Efficient Synthesis: Techniques like microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. mdpi.comijpsjournal.com
Process Intensification: Adopting continuous flow chemistry instead of traditional batch processing allows for better control over reaction parameters, enhances safety, and minimizes waste generation. ispe.orgacs.org
The development of a greener synthesis for this compound would involve a systematic evaluation of these principles to design a route that is both economically viable and environmentally responsible.
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches
| Feature | Traditional Synthesis | Greener Synthesis Approach |
|---|---|---|
| Solvents | Often uses hazardous organic solvents (e.g., chlorinated hydrocarbons). | Employs water, supercritical fluids, or bio-based solvents. jocpr.com |
| Reagents | Relies on stoichiometric amounts of reagents. | Utilizes catalytic or biocatalytic methods to improve atom economy. ispe.org |
| Energy | Conventional heating methods with high energy consumption. | Microwave-assisted synthesis or flow chemistry for reduced energy use. mdpi.comijpsjournal.com |
| Waste | Generates a significant amount of chemical waste. | Focuses on waste minimization and recycling of materials. ispe.org |
| Safety | May involve hazardous intermediates or reaction conditions. | Designs processes with inherently safer chemistry. |
Integration of Artificial Intelligence and Machine Learning in Impurity Prediction
Predicting the formation of impurities during drug synthesis is a complex challenge that traditionally relies on the empirical knowledge of process chemists. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this field by enabling the systematic prediction of potential impurities, including novel or unexpected structures. openreview.net
Predict Impurity Structures: By inputting the reactants, reagents, and solvents used in the albuterol synthesis, AI algorithms can predict the formation of related substances like this compound with high accuracy. chemical.aichemrxiv.org
Identify Formation Pathways: AI tools can elucidate the potential reaction mechanisms leading to impurity formation, providing chemists with insights to modify reaction conditions and suppress unwanted side products. chemical.ai
Comprehensive Impurity Profiling Methodologies in Complex Drug Substance and Product Matrices
Impurity profiling—the identification, characterization, and quantification of impurities—is a cornerstone of ensuring the safety and efficacy of pharmaceuticals. biomedres.usijpsjournal.comsynthinkchemicals.com As drug formulations become more complex, the need for advanced analytical techniques to detect trace-level impurities like this compound becomes paramount.
The primary technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), valued for its ability to separate complex mixtures. biomedres.uslongdom.org However, comprehensive profiling often requires the use of hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy. ijsr.netnih.gov
Key Methodologies:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. LC separates the components of a mixture, and MS provides mass-to-charge ratio data, which helps in elucidating the molecular weight and structure of impurities. ijpsjournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile impurities, such as residual solvents, that may be present in the drug substance. amsbiopharma.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Often used for the definitive structural elucidation of isolated impurities, providing detailed information about the molecular framework. amsbiopharma.com
Developing a robust impurity profiling method for albuterol involves optimizing these techniques to ensure they are sensitive and specific enough to detect and quantify this compound and other related substances at levels stipulated by regulatory agencies like the FDA and ICH. nih.govresearchgate.net
Table 2: Analytical Techniques for Impurity Profiling
| Technique | Primary Use | Advantages |
|---|---|---|
| HPLC | Separation and quantification of non-volatile impurities. | High resolution, precision, and widely used in quality control. biomedres.uslongdom.org |
| LC-MS | Identification and structural elucidation of unknown impurities. | Combines separation power with mass detection for high specificity. ijpsjournal.com |
| GC-MS | Analysis of volatile and semi-volatile impurities. | Excellent for residual solvents and other volatile organic compounds. amsbiopharma.com |
| NMR | Definitive structural characterization of isolated impurities. | Provides detailed structural information. amsbiopharma.com |
Broader Contributions to Pharmaceutical Quality Assurance and Process Chemistry
The focused study of a single impurity like this compound has broader implications for pharmaceutical quality assurance and process chemistry. It serves as a case study for understanding and controlling the entire manufacturing process.
Enhancing Process Understanding: Investigating the origin of an impurity provides deep insights into the reaction mechanism and the impact of process parameters (e.g., temperature, pH, raw material quality). This knowledge is crucial for implementing Quality by Design (QbD) principles to build a more robust and consistent manufacturing process.
Improving Quality Control Strategies: The development of a specific analytical method for this compound contributes to a more comprehensive quality control strategy for the final drug product. It ensures that all potential impurities are monitored and controlled within acceptable limits. longdom.org
Informing Regulatory Compliance: Thorough impurity profiling is a non-negotiable requirement for regulatory agencies worldwide. longdom.orglongdom.org Detailed characterization and control of impurities like this compound are essential for demonstrating product safety and securing market approval.
Driving Innovation in Analytical Sciences: The need to detect and characterize impurities at very low levels pushes the development of more sensitive and sophisticated analytical technologies, benefiting the entire pharmaceutical industry. biomedres.us
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
